Advanced Synthesis & Application Guide: 14-Mercaptotetradecanoic Acid (14-MTA)
Advanced Synthesis & Application Guide: 14-Mercaptotetradecanoic Acid (14-MTA)
Executive Summary
14-Mercaptotetradecanoic acid (14-MTA) is a critical bifunctional linker in surface chemistry and nanomedicine. Its structure,
Part 1: Strategic Retrosynthesis & Pathway Logic
The "Self-Validating" Synthetic Philosophy
For drug development applications, purity is paramount. The chosen pathway utilizes the Isothiouronium Salt Intermediate method. Unlike direct nucleophilic substitution with NaSH (which often leads to thioether byproducts), the thiourea route prevents over-alkylation, ensuring a strict mono-thiol product.
Pathway Logic:
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Precursor Selection: 14-Bromotetradecanoic acid is the ideal electrophile. The bromine provides a good leaving group without the instability of iodides.
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Masked Thiolation: Thiourea acts as a "masked" sulfur source. The intermediate salt precipitates, allowing for a purification step before the final thiol is revealed.
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Controlled Hydrolysis: Alkaline hydrolysis releases the free thiol only in the final step, minimizing oxidation exposure.
Visual Pathway Analysis (Graphviz)
Figure 1: Strategic reaction pathway emphasizing the stable isothiouronium checkpoint to ensure high purity.
Part 2: Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
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Substrate: 14-Bromotetradecanoic acid (CAS 676-26-6), >97% purity.
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Reagent: Thiourea (CAS 62-56-6), >99%.
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Solvents: Ethanol (absolute), Degassed Water (Milli-Q), Hexane (HPLC grade).
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Base/Acid: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl, 1M).
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Inert Gas: Argon or Nitrogen (essential for Step 2).
Step 1: Formation of S-(13-Carboxytridecyl)isothiouronium Bromide
Rationale: This step locks the sulfur onto the alkyl chain in a protected form.
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Dissolution: In a 250 mL round-bottom flask, dissolve 14-bromotetradecanoic acid (3.07 g, 10 mmol) and thiourea (0.84 g, 11 mmol, 1.1 equiv) in absolute ethanol (50 mL).
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Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 78°C) with magnetic stirring for 12–16 hours .
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Checkpoint: The reaction is complete when TLC (Silica, Hexane:EtOAc 3:1) shows the disappearance of the starting bromo-acid spot.
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Isolation: Cool the mixture to room temperature. The isothiouronium salt often precipitates upon cooling. If not, reduce volume by rotary evaporation to ~10 mL and add cold diethyl ether to induce precipitation.
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Filtration: Filter the white solid and wash with cold ether to remove unreacted starting materials. Dry under vacuum.[1]
Step 2: Hydrolysis to 14-Mercaptotetradecanoic Acid
Rationale: Alkaline hydrolysis cleaves the urea moiety. This step must be performed under inert gas to prevent disulfide formation (
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Inert Setup: Place the isothiouronium salt from Step 1 into a flask. Purge the system with Argon for 15 minutes.
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Hydrolysis: Add a degassed solution of NaOH (1.2 g, 30 mmol, 3 equiv) in water (30 mL).
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Reaction: Heat to reflux (100°C) under Argon flow for 2–3 hours . The solution should become clear.
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Workup (Critical):
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Cool the reaction mixture on an ice bath to 0°C.
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Slowly acidify with 1M HCl dropwise until pH < 2. The crude thiol will precipitate as a white solid.
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Safety: Perform in a fume hood; H2S gas may be released if excess thiourea was present.
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Extraction: Extract the precipitate with Dichloromethane (DCM) (3 x 30 mL).
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Washing: Wash the combined organic layers with water (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous
. -
Concentration: Evaporate the solvent under reduced pressure to yield the crude product.
Step 3: Purification (The SAM Standard)
For self-assembled monolayers, even 1% disulfide contamination is unacceptable.
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Recrystallization: Recrystallize the crude solid from Hexane or a Hexane/Ethanol (95:5) mixture.
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Dissolve in hot solvent, filter while hot (to remove salts), and let cool slowly to 4°C.
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Yield: Typical yield is 75–85% .
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Storage: Store under Argon at -20°C.
Part 3: Characterization & Validation
Quantitative Data Summary
| Property | Specification | Validation Method |
| Appearance | White crystalline solid | Visual Inspection |
| Molecular Weight | 260.44 g/mol | Mass Spectrometry (ESI-) |
| Melting Point | 54–58°C (approx.) | Capillary MP Apparatus |
| Thiol Content | >98% Free Thiol | Ellman’s Reagent Test |
| Solubility | Soluble in Ethanol, DCM, Chloroform | Solubility Test |
NMR Validation (Self-Validating Checkpoint)
The success of the synthesis is confirmed by the specific chemical shifts of the methylene protons adjacent to the functional groups.
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1H NMR (400 MHz, CDCl3):
- 11.0–12.0 (br s, 1H, -COOH ) – Disappears on D2O shake.
- 2.52 (q, 2H, -CH2-CH 2-SH) – Quartet becomes triplet upon D2O exchange if SH couples.
- 2.35 (t, 2H, -CH 2-COOH)
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1.55–1.70 (m, 4H,
-methylenes) - 1.20–1.40 (m, 18H, bulk chain)
- 1.33 (t, 1H, -SH ) – Diagnostic signal. Absence indicates oxidation to disulfide.
Part 4: Applications in Drug Development
The primary utility of 14-MTA in drug development is the creation of functionalized Gold Nanoparticles (AuNPs) for targeted delivery. The carboxylic acid tail allows for EDC/NHS coupling to antibodies or aptamers.
Workflow: AuNP Functionalization
Figure 2: Workflow for converting citrate-capped gold nanoparticles into drug carriers using 14-MTA.
Protocol for SAM Formation on Gold Slides
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Cleaning: Clean Au substrate with Piranha solution (3:1 H2SO4:H2O2) for 5 mins. Warning: Piranha solution is explosive with organics.
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Incubation: Immerse the clean Au slide in a 1 mM solution of 14-MTA in ethanol for 24 hours.
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Rinsing: Rinse thoroughly with ethanol and dry under a stream of Nitrogen.
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Validation: Contact angle measurement (water) should be < 20° (hydrophilic -COOH surface) compared to ~75° for bare gold.
References
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PubChem. (2025).[2][3] 14-Mercaptotetradecanoic acid (Compound).[3][4] National Library of Medicine. Available at: [Link]
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Bain, C. D., et al. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society.[5] (Foundational methodology for thiol SAMs).
- Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. (Comprehensive review on SAM stability and defects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 14-Methylpentadecanoic acid | C16H32O2 | CID 36247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 14-Mercaptotetradecanoic acid | C14H28O2S | CID 58675995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 184639-68-7: Tetradecanoic acid, 14-mercapto- [cymitquimica.com]
- 5. staff.najah.edu [staff.najah.edu]
